N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
Description
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound featuring a fused bicyclic pyrrolo[3,4-b]pyridine core with two ketone groups at positions 5 and 5. The core is linked via an ethyl group to a 2,5-dimethylfuran-3-carboxamide moiety.
Properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-9-8-12(10(2)23-9)14(20)18-6-7-19-15(21)11-4-3-5-17-13(11)16(19)22/h3-5,8H,6-7H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBCLFKTPKVZPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis. Typically, the synthesis begins with the preparation of the pyrrolopyridine ring, followed by the introduction of the furan and carboxamide groups. Standard organic reactions like Friedel-Crafts acylation, nucleophilic substitution, and amidation are employed. Reaction conditions often involve the use of specific catalysts like Lewis acids or bases, precise temperature control, and solvent systems optimized to facilitate each reaction step.
Industrial Production Methods
Industrial-scale production might involve continuous flow chemistry techniques to enhance yield and reduce reaction times. Optimization of parameters like solvent choice, reaction temperature, and pressure is critical. Moreover, the use of green chemistry principles, such as minimizing waste and using eco-friendly solvents, is becoming increasingly significant.
Chemical Reactions Analysis
Types of Reactions it Undergoes
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is reactive towards a variety of chemical transformations:
Oxidation: : Can be oxidized to form higher oxidation state products using agents like potassium permanganate or chromium trioxide.
Reduction: : Undergoes reduction with hydrogen gas over a palladium catalyst to form reduced derivatives.
Substitution: : Subject to nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: : Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: : Halogenated reagents, strong nucleophiles like organolithium or Grignard reagents.
Major Products Formed
Depending on the type of reaction, products may include oxidized derivatives, reduced compounds, or substituted carboxamides. The specific functional groups formed are dictated by the reagents and reaction conditions employed.
Scientific Research Applications
Chemistry
This compound finds use in organic synthesis as a building block for complex molecules, serving as a precursor for heterocyclic compounds. Its unique structure makes it valuable in developing novel pharmaceuticals.
Biology
In biological research, it is utilized in studying enzyme interactions and as a probe in biochemical assays. Its reactivity allows it to form covalent bonds with active sites, aiding in the elucidation of enzymatic mechanisms.
Medicine
Medically, the compound's derivatives may exhibit pharmacological properties such as anti-inflammatory or anti-cancer activity. Its potential in drug design and development is under investigation.
Industry
In industry, it may be used in the manufacture of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mechanism of Action
The compound's mechanism of action involves interaction with molecular targets such as enzymes or receptors. The carboxamide group plays a key role in binding to active sites, while the furan and pyrrolopyridine rings contribute to the overall stability and reactivity. Pathways involved include covalent binding to enzyme active sites, inhibition of enzymatic activity, and interference with molecular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two classes of analogs derived from the evidence: pyrrolo-pyridazine derivatives (from ) and benzofuran-based therapeutics (from ). Key structural and synthetic differences are highlighted.
Structural Comparison
Pharmacological Implications
- Target Compound : The diketone pyrrolopyridine core may confer redox activity or metal-binding capacity, while the dimethylfuran carboxamide could influence lipophilicity and target binding.
- Pyrrolo[1,2-b]pyridazine Derivatives: The presence of trifluoromethyl and cyano groups suggests enhanced metabolic stability and affinity for hydrophobic pockets in enzymes or receptors. The morpholine ether may improve solubility .
- Benzofuran Therapeutics (Ramelteon): The indeno-furan core mimics melatonin’s indole structure, enabling selective melatonin receptor agonism. Propionamide side chains are critical for receptor subtype specificity .
Biological Activity
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 299.32 g/mol
The structure features a pyrrolo[3,4-b]pyridine core linked to a furan-3-carboxamide moiety. This unique arrangement contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reaction : A pyrrolo derivative is reacted with a furan derivative under acidic or basic conditions.
- Use of Catalysts : Catalysts such as palladium or copper may be employed to facilitate the reaction.
- Solvent Selection : Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to the pyrrolo[3,4-b]pyridine framework. For instance:
- Antibacterial Properties : Compounds similar to this compound have demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 8 μg/mL .
- Antifungal Activity : The compound has also shown antifungal properties against pathogens like Candida albicans, with varying levels of effectiveness depending on structural modifications .
Cytotoxicity Studies
Cytotoxicity assays indicate that while certain derivatives exhibit potent antimicrobial effects, they may also possess significant cytotoxicity towards mammalian cells. For example:
- Hemolytic Activity : Some compounds in this class exhibited hemolytic activity against human red blood cells, raising concerns about their safety profile in therapeutic applications .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Receptor Modulation : It could modulate receptor activity linked to cell proliferation and apoptosis pathways.
Case Studies
- Antibacterial Efficacy Assessment : A study evaluated the antibacterial efficacy of several derivatives against clinical isolates of Klebsiella pneumoniae, reporting MIC values as low as 4 μg/mL for certain compounds .
- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects on HEK-293 cell lines, indicating that while some derivatives had low LD50 values (>2000 mg/kg), they still posed risks due to hemolytic properties .
Q & A
Q. Basic
- NMR : Key signals include:
- Pyrrolo[3,4-b]pyridine : Aromatic protons (δ 6.6–8.6 ppm) and carbonyl carbons (δ 165–175 ppm) .
- Furan moiety : Methyl groups (δ 2.1–2.5 ppm) and downfield-shifted carboxamide protons (δ 10.8–11.2 ppm) .
- X-ray Crystallography : Resolves bond lengths (e.g., C=O bonds at ~1.21 Å) and dihedral angles, critical for validating stereochemistry .
What analytical methods ensure purity during synthesis?
Q. Basic
- TLC/HPLC : Monitor reaction progress (Rf values) and quantify impurities (<1% threshold) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESIMS m/z 370.0 for analogous compounds) .
- Melting Points : Consistency with literature values (e.g., 175–201°C for pyrrolo-pyrimidine derivatives) .
How can reaction mechanisms for cyclization steps be elucidated?
Q. Advanced
- Kinetic Studies : Vary reaction parameters (temperature, solvent polarity) to infer intermediates. For example, OsO4-mediated dihydroxylation in dioxane/water mixtures proceeds via syn-addition .
- Isotopic Labeling : Track oxygen incorporation in carbonyl groups using H2^18O to confirm cyclization pathways .
- DFT Calculations : Model transition states for ring closure, identifying energy barriers (e.g., ΔG‡ ~25 kcal/mol for pyrrolo[2,3-d]pyrimidines) .
How do substituents on the pyrrolo[3,4-b]pyridine core affect bioactivity?
Q. Advanced
- SAR Insights :
- Electron-Withdrawing Groups (e.g., CF3): Enhance metabolic stability but reduce solubility .
- Hydrophobic Substituents : Improve membrane permeability (logP >3.5) but may increase cytotoxicity .
- Experimental Validation : Compare IC50 values in enzyme assays (e.g., 19a: IC50 = 0.2 μM vs. 19c: IC50 = 1.5 μM) .
How should researchers resolve contradictory bioactivity data across studies?
Q. Advanced
- Standardized Assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control for variables like serum concentration .
- Dose-Response Curves : Ensure linearity (R² >0.95) and test multiple replicates (n ≥3) .
- Meta-Analysis : Pool data from analogous compounds (e.g., pyridazine derivatives) to identify trends .
What in vivo models are suitable for evaluating pharmacokinetics?
Q. Advanced
- Rodent Models : Measure bioavailability (e.g., 15–30% in Sprague-Dawley rats) and half-life (t1/2 ~4 hr) via LC-MS/MS .
- Tissue Distribution : Radiolabel the compound (e.g., ^14C) to track accumulation in target organs .
- Metabolite Profiling : Use hepatocyte incubations to identify Phase I/II metabolites .
What alternative synthetic routes can improve scalability?
Q. Advanced
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hr to 2 hr) and improve yields (e.g., 89% → 93%) .
- Flow Chemistry : Achieve continuous production with >90% purity via immobilized catalysts .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to minimize waste .
How are physicochemical properties (logP, pKa) determined experimentally?
Q. Basic
- logP : Shake-flask method with octanol/water partitioning (e.g., logP = 2.8 ± 0.2) .
- pKa : Potentiometric titration (e.g., pKa = 4.1 for the pyrrolo-pyridine NH group) .
- Solubility : Dynamic light scattering (DLS) in PBS (e.g., 0.5 mg/mL at pH 7.4) .
What strategies validate target engagement in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
